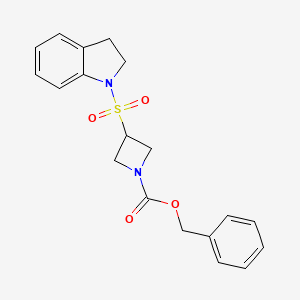

benzyl 3-(2,3-dihydro-1H-indole-1-sulfonyl)azetidine-1-carboxylate

Description

Benzyl 3-(2,3-dihydro-1H-indole-1-sulfonyl)azetidine-1-carboxylate is a specialized azetidine derivative featuring a sulfonylated dihydroindole moiety attached to the azetidine ring. Azetidines, four-membered nitrogen-containing heterocycles, are prized in medicinal chemistry for their conformational rigidity and ability to modulate pharmacokinetic properties.

This compound’s synthesis likely involves sulfonylation of the azetidine nitrogen using 2,3-dihydroindole-1-sulfonyl chloride, followed by benzyloxycarbonyl (Cbz) protection. Such intermediates are critical in drug discovery, especially for protease inhibitors or kinase modulators, though specific therapeutic applications for this compound remain underexplored in publicly available literature. Structural characterization of similar azetidine derivatives often employs X-ray crystallography using programs like SHELXL , underscoring the importance of robust refinement tools in confirming stereochemistry and bond geometry.

Properties

IUPAC Name |

benzyl 3-(2,3-dihydroindol-1-ylsulfonyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c22-19(25-14-15-6-2-1-3-7-15)20-12-17(13-20)26(23,24)21-11-10-16-8-4-5-9-18(16)21/h1-9,17H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFASVBETJDPKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3CN(C3)C(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3-(2,3-dihydro-1H-indole-1-sulfonyl)azetidine-1-carboxylate typically involves multiple steps, starting with the preparation of the indole derivative. The indole derivative is then reacted with sulfonyl chloride to introduce the sulfonyl group. The final step involves the formation of the azetidine ring through a cyclization reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as chromatography can also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(2,3-dihydro-1H-indole-1-sulfonyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Benzyl 3-(2,3-dihydro-1H-indole-1-sulfonyl)azetidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl 3-(2,3-dihydro-1H-indole-1-sulfonyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring is known to bind with high affinity to multiple receptors, influencing various biological processes. The sulfonyl group can enhance the compound’s reactivity and binding properties, while the azetidine ring may contribute to its stability and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Azetidine carboxylates are a versatile class of building blocks. Below is a comparative analysis of benzyl 3-(2,3-dihydro-1H-indole-1-sulfonyl)azetidine-1-carboxylate with structurally related compounds:

Key Differences

The tert-butyl carbamate in similar derivatives offers easier deprotection under acidic conditions compared to the benzyl group, which requires hydrogenolysis .

Synthetic Accessibility: The tert-butyl derivative (CAS: 158602-43-8) is synthesized via DBU-catalyzed alkylation in isopropanol , whereas the target compound’s sulfonylation step likely demands anhydrous conditions to avoid hydrolysis.

Applications: Sulfonamide-containing azetidines are explored as enzyme inhibitors (e.g., carbonic anhydrase), while cyanomethyl derivatives serve as intermediates for further functionalization (e.g., cyclization to pyrrolidines) .

Research Findings and Challenges

- Structural Insights: SHELX-family software (e.g., SHELXL) is widely used for refining azetidine derivatives, ensuring accurate bond-length and angle measurements critical for SAR studies .

- Stability: Benzyl carbamates are stable under basic conditions but prone to cleavage via hydrogenolysis, limiting their use in hydrogenation-sensitive syntheses. In contrast, tert-butyl carbamates are acid-labile, enabling orthogonal deprotection .

- Bioactivity Gaps : While sulfonamide-azetidines show promise in targeting proteases, the dihydroindole moiety’s role in the target compound remains unvalidated in peer-reviewed studies.

Biological Activity

Benzyl 3-(2,3-dihydro-1H-indole-1-sulfonyl)azetidine-1-carboxylate (CAS No. 1803570-77-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Synthesis

The compound features both azetidine and indole moieties, which contribute to its unique chemical properties. The synthesis typically involves the reaction of azetidine-3-sulfonyl chloride with 2,3-dihydro-1H-indole in the presence of a base such as triethylamine. This multi-step synthetic route allows for the formation of the desired product while optimizing yield and purity .

Biological Activity

Antimicrobial Properties

Research has indicated that compounds containing indole derivatives exhibit significant antimicrobial activity. A study synthesized various indole derivatives and evaluated their antibacterial effects, revealing that certain modifications at the C-3 position enhanced activity against specific bacterial strains . this compound's structure suggests it may share similar antimicrobial properties due to the presence of the indole moiety.

Cytotoxic Effects

In vitro studies have shown that indole derivatives can induce cytotoxicity in cancer cell lines. For instance, a related compound demonstrated selective toxicity towards HT29 colon cancer cells while sparing healthy cells. This selectivity is attributed to the compound's ability to induce cell cycle arrest and apoptosis in malignant cells .

Enzyme Inhibition

The mechanism of action for this compound may involve inhibition of specific enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially leading to inhibition or modulation of biological pathways .

Study 1: Antibacterial Activity

A recent study synthesized multiple indole derivatives, including this compound, and tested them against various bacterial strains. The results indicated that several compounds exhibited potent antibacterial activity with minimal inhibitory concentrations (MICs) as low as 50 µg/mL against resistant strains .

Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of related indole compounds. The study found that certain derivatives could inhibit tumor growth in vitro by inducing apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation . this compound's structural features suggest it may have similar effects.

Comparative Analysis

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing benzyl 3-(2,3-dihydro-1H-indole-1-sulfonyl)azetidine-1-carboxylate, and how can purity be optimized during purification?

- Methodology : A representative synthesis involves iron-catalyzed cross-coupling reactions under mild, phosphine-free conditions. Post-reaction purification typically employs flash chromatography with gradients of hexanes and ethyl acetate (e.g., 20:1 ratio) to isolate the compound as a pale-brown oil. Monitoring via TLC and optimizing solvent polarity are critical for achieving >85% yield and ≥95% purity .

- Key Data : H NMR (400 MHz, CDCl) δ 7.39–7.31 (m, 5H), 5.10 (s, 2H), and HRMS (ESI) m/z: [M+H] calcd for CHNOSi: 372.2359; found: 372.2361 .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (H, C) and High-Resolution Mass Spectrometry (HRMS) are standard for confirming molecular identity. For crystallographic validation, single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) provides atomic-level resolution. Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .

Advanced Research Questions

Q. How can SHELX software be applied to resolve crystallographic ambiguities in this compound’s structure?

- Methodology : SHELXL refines crystallographic data by iteratively adjusting atomic coordinates, displacement parameters, and occupancy factors. For challenging cases (e.g., disordered sulfonyl groups), employ restraints (ISOR, DELU) and constraints (EADP) to stabilize refinement. Validate using R-factor convergence (<5%) and Fourier difference maps .

- Data Contradictions : Discrepancies between NMR (solution state) and XRD (solid state) data may arise from conformational flexibility. Use variable-temperature NMR to probe dynamic behavior .

Q. What strategies optimize the compound’s reactivity in cross-coupling reactions while minimizing side products?

- Methodology : Screen catalysts (e.g., Fe(acac), Pd/C) and solvents (DMF, THF) under inert atmospheres. Kinetic studies via in situ IR or HPLC can identify optimal reaction times. For sterically hindered intermediates, microwave-assisted synthesis reduces decomposition .

Q. How do structural modifications (e.g., sulfonyl group substitution) impact biological activity or binding affinity?

- Methodology : Compare analogs like tert-butyl 7'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate using in vitro assays (e.g., enzyme inhibition, receptor binding). Molecular docking (AutoDock Vina) and MD simulations predict interactions with biological targets (e.g., kinases, GPCRs). Substituent effects on logP and solubility (measured via HPLC) correlate with pharmacokinetic profiles .

Q. What are the stability profiles of this compound under various storage conditions?

- Methodology : Accelerated stability studies (40°C/75% RH) over 4 weeks assess degradation. LC-MS identifies degradation products (e.g., hydrolysis of the benzyl ester). Store at -20°C in amber vials under argon to prolong shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.